
1-(2,4-Dichlorophenyl)-2-methyl-2-propenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-methyl-2-propenone is an organic compound with the molecular formula C8H6Cl2O. This compound is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a ketone group attached to the benzene ring. It is a white crystalline solid with a melting point of approximately 43.2°C.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-2-methyl-2-propenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this reaction, 2,4-dichlorobenzene is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
1-(2,4-Dichlorophenyl)-2-methyl-2-propenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-dichlorobenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction of the compound can lead to the formation of 2,4-dichlorophenylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Various nucleophiles, polar aprotic solvents, heat.
Major Products Formed:
2,4-Dichlorobenzoic acid (from oxidation).
2,4-Dichlorophenylmethanol (from reduction).
Various substituted derivatives (from nucleophilic substitution).
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-2-methyl-2-propenone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
1-(2,4-Dichlorophenyl)-2-methyl-2-propenone is structurally similar to other chlorinated acetophenones, such as 2,4-Dichloroacetophenone and 2,4,6-Trichloroacetophenone. its unique substitution pattern and reactivity profile distinguish it from these compounds. The presence of the methyl group at the alpha-position enhances its reactivity in certain chemical reactions.
Comparación Con Compuestos Similares
2,4-Dichloroacetophenone
2,4,6-Trichloroacetophenone
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
Propiedades
Fórmula molecular |
C10H8Cl2O |
|---|---|
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H8Cl2O/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-5H,1H2,2H3 |
Clave InChI |
UNXMOEDOUUCHMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


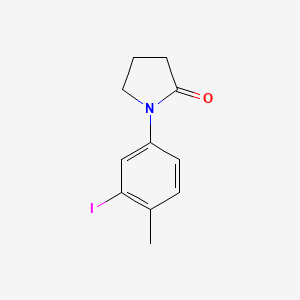
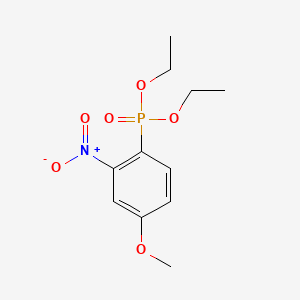
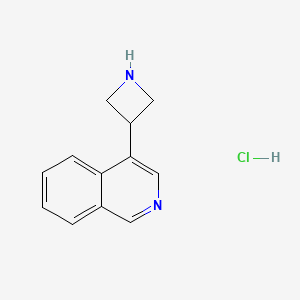
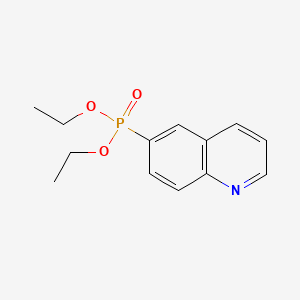
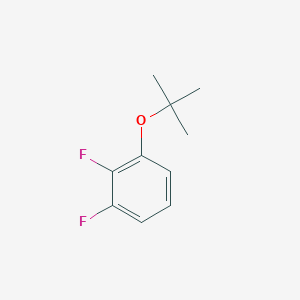
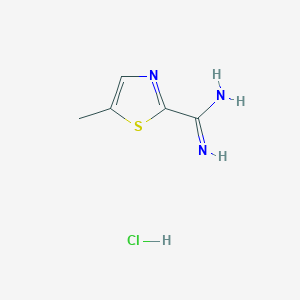
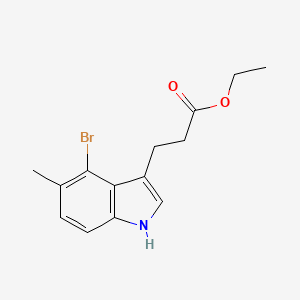
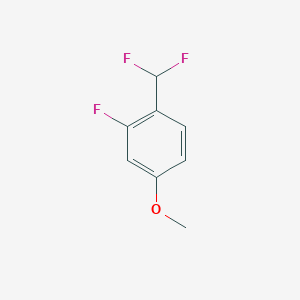

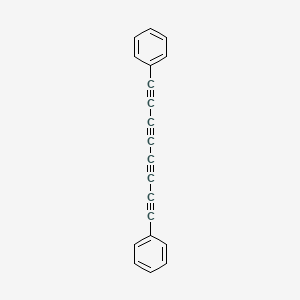
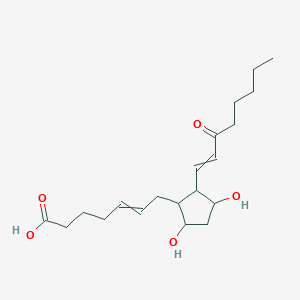
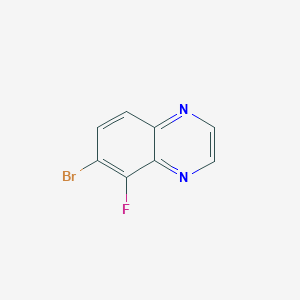
![4-[3-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15337906.png)
![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)
